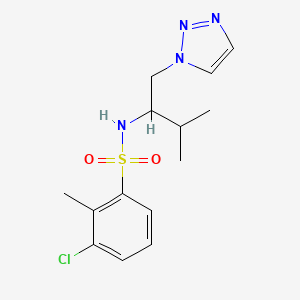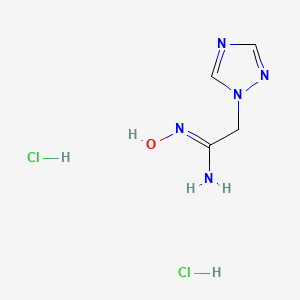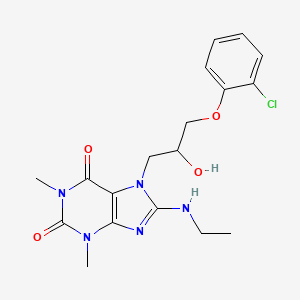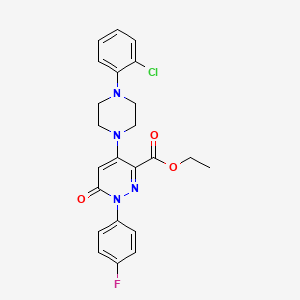![molecular formula C26H21FN4O3S2 B2555017 3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1044170-51-5](/img/structure/B2555017.png)
3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains an imidazo[1,2-c]quinazolin-2-yl group, a thiophen-2-yl group, and a propanamide group. These groups are common in pharmaceutical chemistry and could potentially have interesting biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the imidazo[1,2-c]quinazolin-2-yl core, the introduction of the thiophen-2-yl group, and the attachment of the propanamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazo[1,2-c]quinazolin-2-yl group suggests that the molecule may have a planar structure in this region. The thiophen-2-yl and propanamide groups could add additional complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the imidazo[1,2-c]quinazolin-2-yl group might undergo reactions with nucleophiles or electrophiles, and the propanamide group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be influenced by its molecular structure. For example, the presence of the imidazo[1,2-c]quinazolin-2-yl and propanamide groups might enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial Activity
Research on derivatives of quinazolinone compounds, which share structural similarities with the compound , highlights significant antimicrobial potential. For instance, a study detailed the design, synthesis, and antimicrobial activities of certain quinazolinone derivatives, showcasing their effectiveness against selective gram-positive and gram-negative bacteria using the agar dilution method. Compounds from this research exhibited notable antimicrobial properties, suggesting potential applications of structurally related compounds in combating microbial infections (Alagarsamy et al., 2016).
Antitumor Activities
Further, compounds structurally akin to the subject chemical have been investigated for their antitumor activities. A study synthesizing 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines demonstrated moderate therapeutic effects on grafted mouse tumors, indicating a promising avenue for the development of cancer therapeutics (Markosyan et al., 2008).
Antioxidant and Radioprotective Properties
Quinoline derivatives, closely related to the compound of interest, have been recognized for their antioxidant and radioprotective properties. These compounds are valued for their potential in anti-stress therapy and protection against radiation-induced damage, suggesting the relevance of related structures in the development of treatments aimed at mitigating oxidative stress and enhancing radioprotection (Aleksanyan & Hambardzumyan, 2014).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of quinazolinone derivatives offer insights into the molecular interactions and properties of these compounds. Such analyses contribute to a deeper understanding of their biological activities and potential applications in drug design (Geesi et al., 2020).
Synthesis and Antibacterial Evaluation
The synthesis and antibacterial evaluation of various derivatives further demonstrate the versatility and potential of quinazolinone-based compounds in addressing bacterial infections. The methodological advancements in their synthesis, coupled with their antibacterial properties, underline the importance of such compounds in the development of new antibacterial agents (Mood et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S2/c27-17-9-7-16(8-10-17)22(32)15-36-26-30-20-6-2-1-5-19(20)24-29-21(25(34)31(24)26)11-12-23(33)28-14-18-4-3-13-35-18/h1-10,13,21H,11-12,14-15H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYJYMYNIVHEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)C4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2554936.png)
![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylethanesulfonamide](/img/structure/B2554938.png)
![2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2554940.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2554941.png)
![N-[(4-isobutyryl-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)methyl]-2-methyl-N-(4-methylphenyl)propanamide](/img/structure/B2554943.png)



![[4-(Trifluoromethyl)pyrimidin-2-yl]methanamine hydrochloride](/img/structure/B2554951.png)


![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2554955.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2554957.png)